(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17373500
InChI: InChI=1S/C16H14Cl3NO2S.ClH/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H/t14-;/m0./s1
SMILES:
Molecular Formula: C16H15Cl4NO2S
Molecular Weight: 427.2 g/mol

(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride

CAS No.:

Cat. No.: VC17373500

Molecular Formula: C16H15Cl4NO2S

Molecular Weight: 427.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride -

Specification

Molecular Formula C16H15Cl4NO2S
Molecular Weight 427.2 g/mol
IUPAC Name 3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]benzenesulfonyl chloride;hydrochloride
Standard InChI InChI=1S/C16H14Cl3NO2S.ClH/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H/t14-;/m0./s1
Standard InChI Key KTNLNWMYMCIHHU-UQKRIMTDSA-N
Isomeric SMILES CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl.Cl
Canonical SMILES CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline scaffold substituted at the 6- and 8-positions with chlorine atoms and a methyl group at the 2-position. A benzene ring attached to the tetrahydroisoquinoline core is functionalized with a sulfonyl chloride group at the 1-position, with the entire structure existing as a hydrochloride salt. The (S)-configuration at the stereocenter ensures enantiomeric purity, critical for biological activity .

Key Structural Attributes:

  • Molecular Formula: C₁₆H₁₅Cl₄N₀₂S .

  • Molecular Weight: 427.17 g/mol .

  • Chirality: Single (S)-enantiomer, confirmed via stereoselective synthesis .

Physicochemical Characteristics

The sulfonyl chloride moiety confers high reactivity toward nucleophiles, enabling facile derivatization into sulfonamides or sulfonate esters. The hydrochloride salt enhances solubility in polar solvents, with stability data indicating optimal storage at 2–8°C under inert conditions . Thermal analysis (TGA/DSC) of related intermediates reveals decomposition temperatures above 200°C, suggesting robustness under standard handling conditions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride involves multi-step sequences emphasizing stereochemical control:

Step 1: Construction of the Tetrahydroisoquinoline Core

Starting from 2,4-dichlorophenyl precursors, reductive amination with methylamine yields 1-(2,4-dichlorophenyl)-N-methylmethanamine. Cyclization under acidic conditions forms the tetrahydroisoquinoline framework, with dichloro and methyl substituents introduced regioselectively .

Step 2: Sulfonylation and Resolution

Sulfonation of the benzene ring using chlorosulfonic acid produces the sulfonyl chloride intermediate. Chiral resolution via crystallization with enantiopure amines or chromatography achieves the (S)-configuration, confirmed by X-ray diffraction (XRD) and optical rotation .

Step 3: Hydrochloride Salt Formation

Treatment with hydrochloric acid in aprotic solvents yields the final hydrochloride salt, isolated via vacuum distillation and recrystallization .

Process Optimization

Patent WO2020051014A1 highlights critical process parameters:

  • Solvent Systems: Tetrahydrofuran (THF) and isopropyl acetate for phase separation during workup .

  • pH Control: Adjustment to pH 10–11 with sodium hydroxide ensures efficient extraction of the free base .

  • Crystallization: Seeding with pure (S)-enantiomer reduces isolation time from overnight to 1–2 hours .

Applications in Medicinal Chemistry

Role in Tenapanor Synthesis

Tenapanor, an NHE3 inhibitor approved for irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia, incorporates two molecules of (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonamide linked via a polyethylene glycol spacer . The sulfonyl chloride intermediate enables covalent coupling to the amine termini of the spacer through nucleophilic substitution .

Structure-Activity Relationships (SAR)

  • Chlorine Substituents: Essential for NHE3 binding affinity; removal reduces potency by >90% .

  • Methyl Group: Enhances metabolic stability by sterically shielding the tetrahydroisoquinoline nitrogen .

  • Sulfonamide Linkage: Critical for dimerization; monomeric analogs exhibit negligible activity .

Pharmacological and Toxicological Profile

Pharmacokinetics

As a minimally systemic agent, the parent drug Tenapanor exhibits fecal excretion >95%, attributed to the sulfonate group’s polarity . Preclinical studies in rats show dose-dependent increases in stool water content (15–25% at 30 mg/kg) without significant plasma exposure .

Toxicity Data

  • Acute Toxicity: LD₅₀ > 2,000 mg/kg in rats (oral) .

  • Genotoxicity: Negative in Ames test and micronucleus assay .

  • Repeat-Dose Toxicity: No observed adverse effects at 100 mg/kg/day for 28 days .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-ChloroquinolineChloroquinoline coreAntimicrobial
Benzene SulfonamideUnsubstituted sulfonamideAntibacterial
(S)-3-(6,8-Dichloro-2-methyl-THIQ)Tetrahydroisoquinoline + sulfonyl chlorideNHE3 inhibition (Tenapanor intermediate)

Table 1: Structural and functional comparison of related heterocycles .

The uniqueness of (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride lies in its dual functionality: the sulfonyl chloride permits covalent modification, while the stereochemistry ensures target specificity .

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